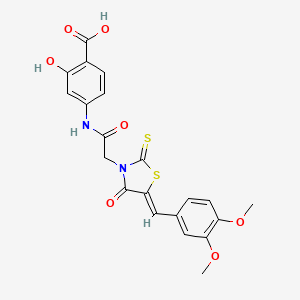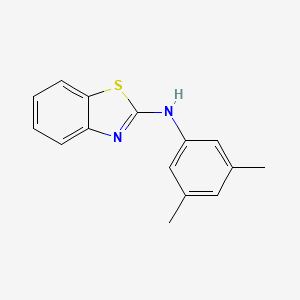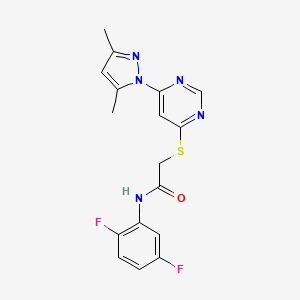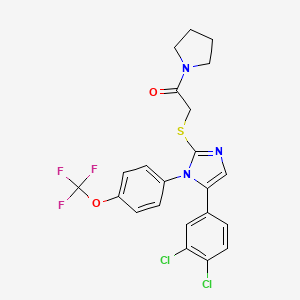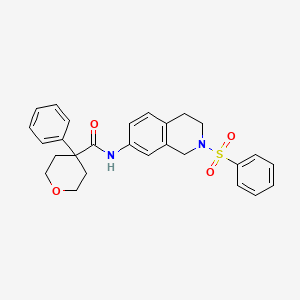
4-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C27H28N2O4S and its molecular weight is 476.59. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
The development of novel synthetic methodologies for complex molecules is a significant application area. For example, the efficient synthesis of pyrazole carboxamides using TBTU-mediated reactions highlights the importance of advanced synthetic techniques in creating compounds with potential biological activities (K. Prabakaran, F. Khan, J. Jin, 2012). Similarly, the synthesis of dihydropyridines and dihydroisoquinolines through novel pathways underscores the role of innovative synthetic strategies in expanding the chemical space for research and development (M. Ghorab, M. Al-Said, Y. M. Nissan, 2012).
Biological Evaluations
The evaluation of synthetic compounds for biological activities is another crucial application. Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their anticancer properties demonstrates the potential therapeutic applications of such molecules. These compounds were found to exhibit potent cytotoxic activity against various human cancer cell lines, suggesting their promise as anticancer agents (P. Ravichandiran, S. Subramaniyan, et al., 2019). This highlights the broader application of complex molecules in medicinal chemistry and drug discovery.
Potential Therapeutic Agents
The development of compounds with potential therapeutic applications, such as inhibitors for specific enzymes or biological targets, is a significant area of research. For instance, the study on tetrahydroisoquinoline derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT) demonstrates the application of such compounds in exploring new treatments for disorders related to the neurotransmitter epinephrine (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005). These findings offer a glimpse into how complex molecules can be tailored for specific biological targets, contributing to the development of novel therapeutic agents.
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c30-26(27(14-17-33-18-15-27)23-7-3-1-4-8-23)28-24-12-11-21-13-16-29(20-22(21)19-24)34(31,32)25-9-5-2-6-10-25/h1-12,19H,13-18,20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFWLFTTJELSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

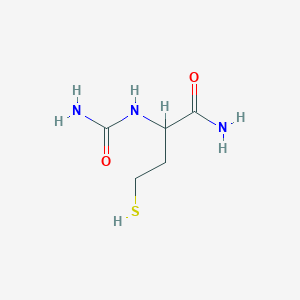
![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)
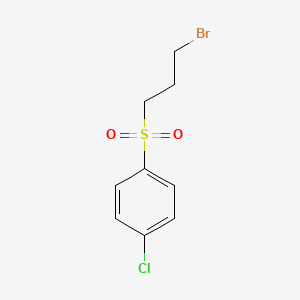

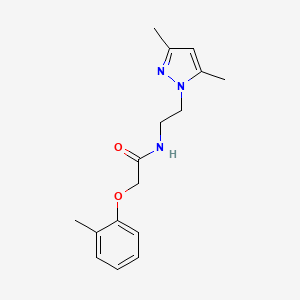
![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
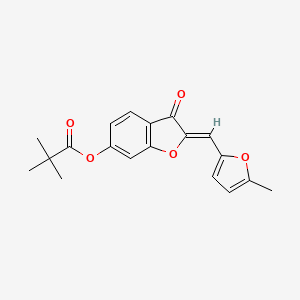
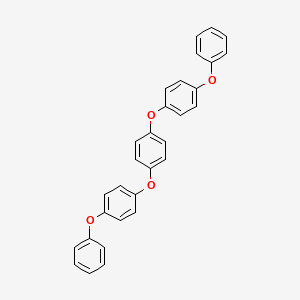
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
